molecular formula C28H29NO6 B1384069 Stat3-IN-1

Stat3-IN-1

Cat. No.: B1384069
M. Wt: 475.5 g/mol
InChI Key: KOZAEBHIXYBHKA-FCXQYMQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-1, also known as compound 7d, is a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is frequently hyperactivated in many types of cancer, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

Stat3-IN-1 is a potent, selective, and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcriptional factor involved in almost all cancer hallmark features including tumor proliferation, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness . It is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem .

Mode of Action

This compound interacts with its target, STAT3, by inhibiting its activation. In normal cells, transient activation of STAT3 (predominantly by phosphorylation) transmits transcriptional signals from cytokines and growth factor receptors at the plasma membrane to the nucleus . In the majority of human cancers, stat3 becomes hyperactivated . This compound works by inhibiting this hyperactivation, thereby disrupting the signaling pathways that lead to tumor growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3 signaling pathway. This pathway is involved in numerous biological processes including cell proliferation, survival, differentiation, and angiogenesis . By inhibiting the activation of STAT3, this compound disrupts these processes, leading to a decrease in tumor growth and survival . Additionally, STAT3 also promotes differentiation and activity of immunosuppressive cells in the tumor microenvironment . Therefore, inhibition of STAT3 can also enhance the anti-tumor immune response .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it has good bioavailability

Result of Action

The primary result of this compound’s action is the induction of apoptosis in tumor cells . By inhibiting the activation of STAT3, this compound disrupts the signaling pathways that promote tumor growth and survival . This leads to the death of the tumor cells and a decrease in tumor size .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain cytokines and growth factors can lead to the hyperactivation of STAT3 . Therefore, the presence of these factors in the tumor microenvironment could potentially affect the efficacy of this compound Additionally, the stability of this compound could be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Stat3-IN-1 functions by inhibiting the activity of the STAT3 protein. It interacts with the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound has been shown to interact with various enzymes and proteins, including Janus kinases (JAKs), which are responsible for the phosphorylation and activation of STAT3. By inhibiting STAT3, this compound effectively modulates the activity of these upstream kinases and other associated biomolecules .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and reduces metastatic potential. This compound also affects cell signaling pathways, including the JAK/STAT pathway, by blocking the phosphorylation and activation of STAT3. This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell survival, proliferation, and angiogenesis. Additionally, this compound influences cellular metabolism by altering the expression of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. This inhibition blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound also affects the phosphorylation status of STAT3 by inhibiting the activity of upstream kinases, such as Janus kinases. This results in the suppression of STAT3-mediated signaling pathways, ultimately leading to reduced cell proliferation, survival, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound maintains its inhibitory effects on STAT3 signaling for several hours, leading to sustained downregulation of target genes. Long-term studies in vivo have demonstrated that this compound can induce prolonged inhibition of tumor growth and metastasis, although its efficacy may diminish over time due to potential degradation or resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 signaling and reduces tumor growth without significant toxicity. At higher doses, the compound may induce adverse effects, including hematological toxicity and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to increased toxicity. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of STAT3 signaling. By blocking STAT3 activity, this compound affects the expression of metabolic enzymes and pathways, including those involved in glycolysis, lipid metabolism, and mitochondrial function. This inhibition leads to alterations in metabolic flux and metabolite levels, ultimately impacting cellular energy production and biosynthesis. This compound also interacts with cofactors and other regulatory molecules that modulate metabolic pathways, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes. Once inside the cell, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on STAT3 signaling. This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus, where it inhibits STAT3 activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This compound may also interact with other cellular organelles, such as mitochondria, where it can affect mitochondrial function and metabolism. The precise subcellular localization of this compound is critical for its inhibitory effects on STAT3 signaling and its overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STAT3-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

STAT3-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .

Scientific Research Applications

STAT3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.

    Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell growth, survival, and differentiation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3. .

    Industry: Utilized in the development of new anticancer drugs targeting the STAT3 pathway. .

Comparison with Similar Compounds

STAT3-IN-1 is compared with other STAT3 inhibitors to highlight its uniqueness:

    S3I-201: Another STAT3 inhibitor that targets the SH2 domain.

    Stattic: A small molecule inhibitor of STAT3.

    BP-1-102: A direct inhibitor of STAT3 dimerization.

Similar Compounds

  • S3I-201
  • Stattic
  • BP-1-102
  • LLL12
  • C188-9

These compounds share similar targets but differ in their chemical structures, mechanisms of action, and efficacy profiles .

Properties

IUPAC Name

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAEBHIXYBHKA-FCXQYMQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is STAT3-IN-1, and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.

Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?

A2: this compound treatment has been shown to:

  • Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []
  • Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []
  • Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []
  • Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.

Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?

A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:

  • Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []
  • Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []

Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?

A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:

  • Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []
  • Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []
  • Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []

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